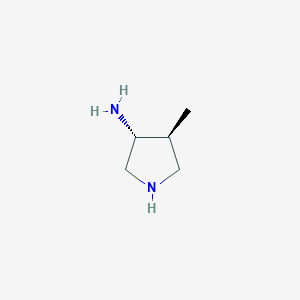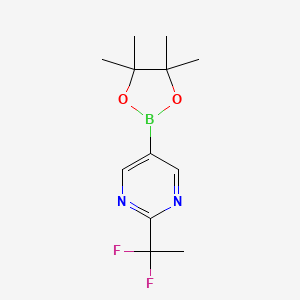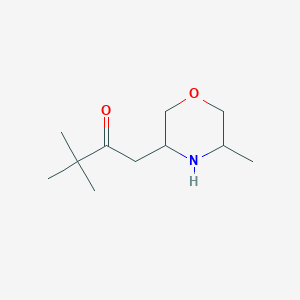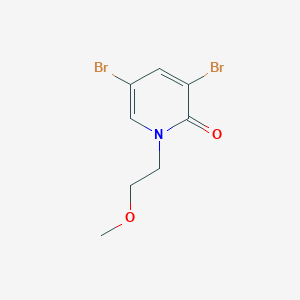
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family
准备方法
Synthetic Routes and Reaction Conditions
Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of bromine atoms or reduction of the pyridinone ring.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated pyridinone derivative.
科学研究应用
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3,5-Dibromo-2-pyridinone: Lacks the 2-methoxyethyl group, potentially altering its chemical properties and reactivity.
1-(2-Methoxyethyl)pyridin-2(1H)-one: Lacks the bromine atoms, which may affect its ability to undergo certain reactions.
Uniqueness
The presence of both bromine atoms and the 2-methoxyethyl group in 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one makes it unique, potentially offering a combination of reactivity and functional properties not found in similar compounds.
属性
分子式 |
C8H9Br2NO2 |
|---|---|
分子量 |
310.97 g/mol |
IUPAC 名称 |
3,5-dibromo-1-(2-methoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C8H9Br2NO2/c1-13-3-2-11-5-6(9)4-7(10)8(11)12/h4-5H,2-3H2,1H3 |
InChI 键 |
BTGKPZFFGQXMIG-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C=C(C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


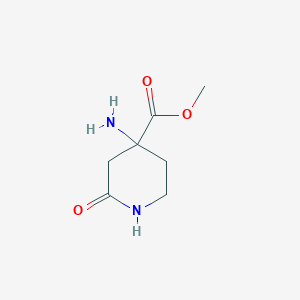
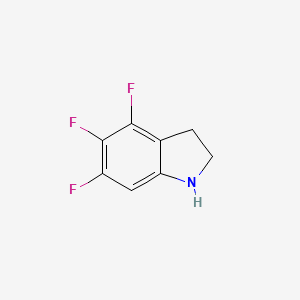

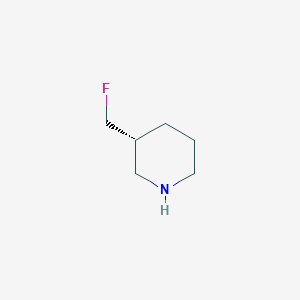
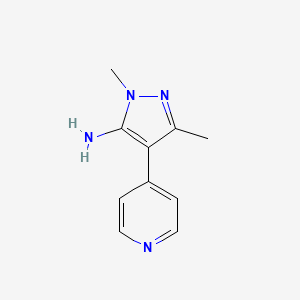

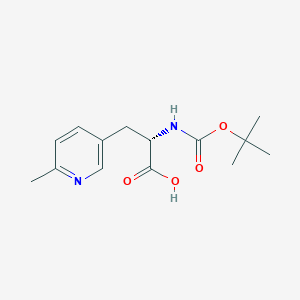
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)
![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)

